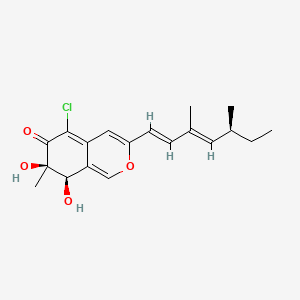

Isochromophilone V

Description

Contextualization of Azaphilones as Fungal Polyketides

Azaphilones are a class of fungal secondary metabolites known for their characteristic pyrano-quinone bicyclic core. nih.govresearchgate.net These compounds are classified as polyketides, which are synthesized by a series of decarboxylative condensations of malonyl-CoA extender units in a process catalyzed by polyketide synthase (PKS) enzymes. acs.orgmdpi.com Fungi, particularly from the genera Penicillium and Talaromyces, are prolific producers of azaphilones. rsc.org The biosynthesis of azaphilones is complex, often involving iterative PKS enzymes and sometimes incorporating amino acids, leading to a wide diversity of chemical structures. acs.orgrsc.org This structural variety contributes to a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, cytotoxic, and enzyme inhibitory effects. rsc.org Azaphilones are often pigmented, and their unique chemical framework has made them a subject of significant research interest. nih.gov

The core structure of azaphilones features a highly oxygenated isochromene, isochroman, or related bicyclic system, which can be further modified by chlorination, oxidation, and the addition of various side chains. rsc.orgnih.gov These modifications result in the extensive range of azaphilone analogs found in nature. The biosynthesis is initiated by a nonreducing polyketide synthase (NR-PKS) that creates a polyketide chain, which then undergoes cyclization and other modifications to form the final azaphilone scaffold. mdpi.comnih.gov

Overview of Isochromophilone Analogs

The isochromophilone designation refers to a specific subgroup of azaphilones. A variety of isochromophilone analogs have been isolated from different fungal species, each with unique structural features and biological activities. kitasato-u.ac.jp

For example, Isochromophilones I and II were isolated from Penicillium multicolor and were identified as inhibitors of the gp120-CD4 binding, a critical step in HIV infection. nih.gov Isochromophilones III-VI, also from a Penicillium species, were found to inhibit acyl-CoA: cholesterol acyltransferase (ACAT). kitasato-u.ac.jpnih.gov More recent discoveries include Isochromophilones A-F from the marine mangrove endophytic fungus Diaporthe sp., which have shown cytotoxic activities against human renal carcinoma cells. jmb.or.krresearchgate.net The diversity within this family is further exemplified by compounds like dechloroisochromophilone II and epi-isochromophilone III, isolated from Penicillium multicolor CM01, which have demonstrated antimalarial and cytotoxic properties. researchgate.net

The structural variations among isochromophilone analogs often involve the nature and position of substituents on the core ring system, including the presence or absence of chlorine atoms and different acyl side chains. jst.go.jpnih.gov These subtle molecular differences can lead to significant changes in their biological profiles.

Table 1: Selected Isochromophilone Analogs and Their Fungal Source

| Compound Name | Fungal Source | Reference |

|---|---|---|

| Isochromophilone I | Penicillium multicolor FO-2338 | nih.gov |

| Isochromophilone II | Penicillium multicolor FO-2338 | nih.gov |

| Isochromophilone III | Penicillium multicolor FO-3216 | nih.gov |

| Isochromophilone IV | Penicillium multicolor FO-3216 | nih.gov |

| Isochromophilone VI | Penicillium multicolor FO-3216 | nih.gov |

| Isochromophilone IX | Penicillium sclerotiorum | mdpi.com |

| Isochromophilones A-F | Diaporthe sp. SCSIO 41011 | researchgate.net |

Historical Perspective of Isochromophilone V Discovery and Initial Characterization

This compound was discovered and isolated from the culture broth of the fungus Penicillium multicolor FO-3216. nih.gov Its isolation was reported along with three other new azaphilones: isochromophilone III, IV, and VI. nih.gov The initial characterization of these compounds was driven by a screening program to identify inhibitors of the enzyme acyl-CoA: cholesterol acyltransferase (ACAT). nih.gov

The structure of this compound was determined through spectroscopic analysis, including NMR. nih.gov It is a member of the azaphilone family and shares the characteristic oxoisochromane ring structure. kitasato-u.ac.jp In early studies, this compound demonstrated inhibitory activity against ACAT, with an IC50 value of 50 microM in an assay using rat liver microsomes. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Azaphilone |

| Polyketide |

| Isochromophilone I |

| Isochromophilone II |

| gp120 |

| CD4 |

| Isochromophilone III |

| Isochromophilone IV |

| Isochromophilone VI |

| Acyl-CoA: cholesterol acyltransferase (ACAT) |

| Isochromophilone A |

| Isochromophilone B |

| Isochromophilone C |

| Isochromophilone D |

| Isochromophilone E |

| Isochromophilone F |

| Dechloroisochromophilone II |

| Epi-isochromophilone III |

| Isochromophilone IX |

| Isochromophilone H |

| Isochromophilone K |

| Sclerotiorin (B1681566) |

| Ochrephilone |

Structure

2D Structure

3D Structure

Properties

CAS No. |

167355-56-8 |

|---|---|

Molecular Formula |

C19H23ClO4 |

Molecular Weight |

350.8 g/mol |

IUPAC Name |

(7R,8R)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one |

InChI |

InChI=1S/C19H23ClO4/c1-5-11(2)8-12(3)6-7-13-9-14-15(10-24-13)17(21)19(4,23)18(22)16(14)20/h6-11,17,21,23H,5H2,1-4H3/b7-6+,12-8+/t11-,17+,19+/m0/s1 |

InChI Key |

ZFOBGKZKFOAYTR-ZZSXOZOGSA-N |

SMILES |

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2=CO1)O)(C)O)Cl |

Isomeric SMILES |

CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@]([C@@H](C2=CO1)O)(C)O)Cl |

Canonical SMILES |

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2=CO1)O)(C)O)Cl |

Synonyms |

isochromophilone V |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Culture Strategies for Isochromophilone V Production

Fungal Producers of Isochromophilone V and Related Azaphilones

Several species within the Penicillium genus have been identified as producers of this compound and structurally similar azaphilone compounds.

Penicillium janthinellum is a known producer of a diverse array of secondary metabolites. mdpi.com Research has led to the isolation of this compound from this species. mdpi.com A notable example is the marine-derived strain P. janthinellum JK07-5, which was collected from the Bohai Sea and found to produce this compound. mdpi.com This highlights that environmental factors and specific strain genetics play a role in the metabolic output of the fungus. Studies on P. janthinellum have also revealed the production of other bioactive compounds, indicating its potential as a source for drug discovery. mdpi.com

Penicillium multicolor is another significant fungal source of isochromophilones. The strain Penicillium multicolor FO-3216 was instrumental in the isolation of Isochromophilones III, IV, V, and VI. nih.govresearchgate.net Another strain, P. multicolor F1753, has been shown to produce related compounds, sclerotiorin (B1681566) and isochromophilone IV. jmb.or.kr The consistent isolation of various isochromophilones from different strains of P. multicolor establishes it as a key species for research into this class of compounds. bioline.org.brresearchgate.net

While P. janthinellum and P. multicolor are confirmed producers of this compound, other Penicillium species are notable for producing a wide range of related azaphilones. This suggests a shared biosynthetic capability within the genus.

Penicillium sclerotiorum : This species is a prolific producer of azaphilones. scite.ai Strains of P. sclerotiorum have been isolated from diverse environments, including Brazilian cerrado soil and marine habitats. researchgate.netscielo.brmdpi.com It is known to produce compounds such as isochromophilone VI and sclerotiorin. researchgate.netscielo.br

Penicillium hirayamae : This species has been investigated for its production of azaphilone pigments. mdpi.com Cultures of P. hirayamae have yielded isochromophilone VI, among other related metabolites. mdpi.com

Penicillium maximae : Isolated from airborne particles, this species produces a variety of azaphilones, including isochromophilone IV and isochromophilone I. nih.gov

The following table summarizes the key Penicillium species and the isochromophilones they are known to produce.

| Fungal Species | Strain(s) | Produced Isochromophilones | Source Environment |

| Penicillium janthinellum | JK07-5 | This compound, Citrinin F | Marine (Bohai Sea) mdpi.com |

| Penicillium multicolor | FO-3216 | Isochromophilones III, IV, V, VI | Not specified nih.gov |

| F1753 | Sclerotiorin, Isochromophilone IV | Not specified jmb.or.kr | |

| Penicillium sclerotiorum | Brazilian cerrado isolate | Isochromophilone VI, Sclerotiorin, Pencolide (B12716828) | Terrestrial (Cerrado soil) researchgate.netscielo.br |

| cib-411 | Penazaphilones, Isochromophilone VI | Not specified mdpi.com | |

| Penicillium hirayamae | CBS 229.60 | Penazaphilones, Isochromophilone VI, Sclerketide E | Not specified mdpi.com |

| Penicillium maximae | JKYM-AK1 | Maximazaphilones, Isochromophilone IV, Isochromophilone I | Airborne nih.gov |

Marine environments are a rich source of fungi with unique metabolic capabilities. Several Penicillium strains that produce isochromophilones have been isolated from marine ecosystems.

The strain P. janthinellum JK07-5, a producer of this compound, was isolated from the Bohai Sea. mdpi.com

Penicillium sclerotiorum has been isolated from various marine sources, including sponges and gorgonians, and found to produce a range of azaphilones. mdpi.com

Fungi from the genus Bartalinia, which also produce chloroazaphilones, have been isolated from marine environments, suggesting that the biosynthetic pathways for these compounds are present in diverse marine fungi. researchgate.net

Fermentation and Cultivation Parameters for Optimized Metabolite Production

The production of secondary metabolites like this compound is highly dependent on the specific conditions of fermentation and cultivation. While studies specifically optimizing for this compound are limited, research on related azaphilones provides insight into effective strategies. Key factors include the composition of the culture medium, pH, temperature, and fermentation time. researchgate.net

Culture Media Composition: The choice of carbon and nitrogen sources is critical. Dextrose-based media have been shown to be effective for producing azaphilones. bioline.org.br

For P. sclerotiorum, a complex medium containing dextrose (20.0 g/L), peptone (5.0 g/L), KH₂PO₄ (1.0 g/L), MgSO₄·7H₂O (0.5 g/L), and NaCl (5.0 g/L) was used for the production of isochromophilone VI and sclerotiorin. researchgate.netscielo.br

For P. hirayamae, a medium containing sucrose (B13894) (40 g/L), yeast extract (5 g/L), and peptone (10 g/L) was used for preculture and subsequent solid-state fermentation. mdpi.com

Solid-state fermentation on rice medium is also a common method. For instance, a Penicillium sp. was cultivated on a solid rice medium (80 g rice, 100 mL water) for 30 days at room temperature. mdpi.com

Environmental Parameters: Physical parameters must be controlled to ensure optimal fungal growth and metabolite production.

Temperature: Most Penicillium species are cultivated at temperatures between 25°C and 28°C. mdpi.comnih.gov

pH: The initial pH of the culture medium can influence which metabolites are produced. For azaphilone production by P. sclerotiorum, media pH typically ranges from 5.6 to 6.0. bioline.org.br

Fermentation Time: The duration of fermentation can range from a few days to several weeks. Production of sclerotiorin by P. sclerotiorum peaked after 10 days in a dextrose-based medium, while other solid-state fermentations have been carried out for up to 30 days. bioline.org.brmdpi.com

The table below outlines examples of cultivation conditions used for producing azaphilones in various Penicillium species.

| Fungal Species | Medium Components | Temperature | Duration | Target Metabolites |

| P. sclerotiorum | Dextrose (20g/L), Peptone (5g/L), KH₂PO₄ (1g/L), MgSO₄·7H₂O (0.5g/L), NaCl (5g/L) | Room Temp. | 15 days | Isochromophilone VI, Sclerotiorin researchgate.netscielo.br |

| P. hirayamae | Sucrose (40g/L), Yeast Extract (5g/L), Peptone (10g/L), Agar (10g/L) | 25°C | 10 days | Penazaphilones, Isochromophilone VI mdpi.com |

| P. maximae | Potato Dextrose Medium | 28°C | 20 days | Maximazaphilones, Isochromophilone IV nih.gov |

| Penicillium sp. GDGJ-N37 | Rice Solid Medium (80g rice, 100mL water) | Room Temp. | 30 days | Isochromophilone VI, Sclerotiorin mdpi.com |

Extraction and Initial Purification Techniques from Fungal Cultures

The recovery of this compound from fungal cultures involves a multi-step process of extraction and purification.

Extraction: The first step is to separate the fungal biomass (mycelium) from the liquid culture broth by filtration. Both the mycelium and the broth are typically extracted to maximize the yield of secondary metabolites.

Solvent Extraction: Ethyl acetate (B1210297) (EtOAc) is the most commonly used solvent for extracting azaphilones. researchgate.netscielo.brmdpi.commdpi.com The culture broth is repeatedly partitioned against ethyl acetate. The mycelium is often macerated or sonicated in a solvent like methanol (B129727) or ethyl acetate to release intracellular compounds before being extracted. mdpi.com

Concentration: The resulting organic extracts are combined and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract. scielo.brmdpi.com

Initial Purification (Fractionation): The crude extract is a complex mixture of many compounds and requires further separation.

Silica (B1680970) Gel Chromatography: The crude extract is often subjected to column chromatography on silica gel. A gradient of solvents with increasing polarity (e.g., starting with hexane (B92381) or petroleum ether and gradually increasing the proportion of ethyl acetate or methanol) is used to elute different fractions. researchgate.netscielo.brmdpi.com

Thin-Layer Chromatography (TLC): The fractions are monitored by TLC to identify those containing the compounds of interest, which are then combined. scielo.br

Further Chromatographic Steps: The combined fractions are typically subjected to further purification steps, such as preparative HPLC or chromatography on other stationary phases like Sephadex LH-20 or ODS (octadecylsilane), to isolate the pure compound. mdpi.commdpi.com

For example, in the isolation of isochromophilone VI from P. sclerotiorum, the crude ethyl acetate extract was first fractionated on a silica gel column using a hexane-ethyl acetate gradient. scielo.br Fractions containing the target compound were then combined and re-chromatographed to yield the pure substance. scielo.br Similarly, the purification of metabolites from P. hirayamae involved initial silica gel chromatography followed by preparative HPLC. mdpi.com

Application of One Strain Many Compounds (OSMAC) Methodology in Azaphilone Production

The "One Strain Many Compounds" (OSMAC) approach is a cornerstone strategy in natural product discovery to unlock the full metabolic potential of a single microbial strain. mdpi.com It is based on the principle that many biosynthetic gene clusters in microorganisms remain unexpressed ("silent") under standard laboratory culture conditions. mdpi.com By systematically altering cultivation parameters—such as media composition, pH, temperature, aeration, and co-cultivation with other microbes—these silent pathways can be activated, leading to the production of novel or previously undetected secondary metabolites. mdpi.commdpi.com

The OSMAC strategy has been effectively applied to fungi of the Penicillium genus, which are known to be prolific producers of azaphilones. mdpi.comencyclopedia.pub Research has demonstrated that minor changes in culture conditions can dramatically shift the metabolic profile of a strain, enhancing the chemical diversity of the azaphilones produced.

For instance, studies on Penicillium sclerotiorum have shown that modifying the nitrogen source in the culture medium can direct the biosynthesis towards specific red azaphilone pigments. mdpi.com A two-step cultivation method, where the fungus is first grown on a standard medium and then transferred to a nitrogen-enriched one, was developed to overproduce these nitrogen-containing azaphilones. mdpi.com Similarly, the addition of different halide salts (e.g., KBr, KI) to the culture medium of P. sclerotiorum has been used to generate brominated and iodinated analogs of known azaphilones, leveraging the promiscuity of halogenating enzymes within the biosynthetic pathway. nih.gov

Another application of the OSMAC approach involves comparing solid-state versus liquid fermentation. The marine-derived fungus Penicillium granulatum produced steroids when grown in an agitated liquid culture, but when shifted to a static fermentation on a solid rice medium, it produced a novel roquefortine alkaloid. semanticscholar.org This demonstrates how physical culture parameters like aeration and substrate form can be critical variables in activating different metabolic pathways.

Table 2: Examples of the OSMAC Approach in Azaphilone-Producing Fungi

| Fungal Strain | OSMAC Strategy | Outcome | Reference(s) |

| Penicillium sclerotiorum SNB-CN111 | Cultivation on Czapek medium supplemented with KBr. | Production of a new brominated azaphilone. | nih.gov |

| Penicillium sclerotiorum SNB-CN111 | Two-step cultivation with addition of different nitrogen sources (e.g., yeast extract, peptone). | Overproduction of various red, nitrogen-containing azaphilones. | mdpi.com |

| Penicillium dangeardii | Deletion of a key gene for rubratoxin synthesis combined with optimization of culture conditions. | Production of 35 azaphilones, including 23 new compounds. | mdpi.comencyclopedia.pub |

| Penicillium meliponae | Variation of carbon source in culture media and use of agitation. | Different production patterns of sclerotiorin-type azaphilones. | scielo.br |

| Penicillium sp. HLLG-122 | Addition of a salt mixture (MgSO₄, NaNO₃, NaCl) to solid Czapek medium. | Induced accumulation of nine new meroterpenoid secondary metabolites. | researchgate.net |

Biosynthetic Pathways and Genetic Determinants of Isochromophilone V

Polyketide Synthase (PKS) Mediated Biosynthesis

The core scaffold of isochromophilone V is assembled through a polyketide pathway, a process analogous to fatty acid biosynthesis. This involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a polyketide chain. In the biosynthesis of azaphilones, this process is generally carried out by a combination of two types of polyketide synthases: a highly reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS).

The HR-PKS is responsible for synthesizing a reduced polyketide chain, which often serves as a starter unit for the subsequent chain extension by the NR-PKS. The NR-PKS then iteratively adds further acyl-CoA units, without the extensive reductions seen in fatty acid synthesis, leading to a polyketide chain with a characteristic pattern of keto and hydroxyl groups. Gene knockout studies on the sclerotiorin (B1681566) biosynthetic gene cluster in Penicillium meliponae, which produces the related compound isochromophilone VI, have confirmed the essential roles of both an HR-PKS (sclA) and an NR-PKS (sclI) in the formation of the azaphilone core. nih.gov Disruption of either of these genes abolishes the production of sclerotiorin-like metabolites. nih.gov

Involvement of Fatty Acid Synthesis Pathways

Fatty acid synthesis pathways are intricately linked to the biosynthesis of this compound, primarily by providing the necessary building blocks for the polyketide chain. The primary starter unit, acetyl-CoA, and the main extender unit, malonyl-CoA, are both key intermediates in fatty acid metabolism. The cellular pool of these precursors, regulated by fatty acid synthases, directly influences the production of polyketide-derived secondary metabolites.

Furthermore, the side chain of many azaphilones is derived from a fatty acid. In the case of this compound, the 3-(3,5-dimethyl-1,3-heptadienyl) side chain is likely synthesized by a dedicated fatty acid synthase or a related enzyme system and then incorporated into the final molecule. This highlights the crosstalk between primary fatty acid metabolism and the specialized secondary metabolic pathway leading to this compound.

Enzymatic Steps and Proposed Intermediates in Isochromophilone Biosynthesis

Based on the studies of related azaphilone biosynthetic pathways, a plausible sequence of enzymatic reactions and intermediates can be proposed for the formation of this compound.

Role of Acyltransferases

Acyltransferases play a crucial role in the biosynthesis of this compound at several stages. Within the PKS machinery, the acyltransferase (AT) domain is responsible for selecting and loading the correct starter and extender units (acetyl-CoA and malonyl-CoA) onto the acyl carrier protein (ACP) domain.

Following the assembly of the polyketide chain and the formation of the core azaphilone scaffold, a key tailoring step is the acylation of hydroxyl groups. In the case of this compound, an O-acyltransferase is responsible for the transfer of an acetyl group to a hydroxyl moiety on the isochroman ring system. This is exemplified by the inhibition of acyl-CoA:cholesterol acyltransferase (ACAT) activity by various isochromophilones, highlighting the interaction of these molecules with acyltransferases. nih.gov

Cyclization Mechanisms, including Pyrane Ring Formation

A critical step in the biosynthesis of the azaphilone core is the formation of the characteristic pyran ring. This is believed to proceed through the hydroxylation of a benzaldehyde (B42025) intermediate, catalyzed by a FAD-dependent monooxygenase. This hydroxylation initiates a cascade of reactions leading to the dearomatization of the benzene ring and subsequent cyclization to form the pyranoquinone bicyclic core. This mechanism has been supported by studies on the biosynthesis of other azaphilones.

The formation of the isochroman ring system in this compound likely follows a similar enzymatic logic, with specific cyclases and other tailoring enzymes ensuring the correct regiochemistry and stereochemistry of the final product.

Post-PKS Modification and Tailoring Enzymes

After the initial polyketide chain is synthesized and cyclized by the PKS, a series of post-PKS modifications are required to generate the final structure of this compound. These tailoring reactions are carried out by a suite of enzymes encoded within the biosynthetic gene cluster. These enzymes can include:

Oxygenases: These enzymes, often cytochrome P450 monooxygenases or FAD-dependent monooxygenases, are responsible for introducing hydroxyl groups and catalyzing the key pyran ring formation.

Reductases: Ketoreductases and enoyl reductases may be involved in modifying the oxidation state of specific carbons in the polyketide backbone or side chain.

Acyltransferases: As mentioned, these enzymes add acyl groups, such as the acetate (B1210297) moiety in this compound.

Halogenases: A chlorinase is responsible for the incorporation of a chlorine atom onto the azaphilone core, a characteristic feature of this compound.

Methyltransferases: These enzymes add methyl groups, such as those found on the heptadienyl side chain of this compound.

The coordinated action of these tailoring enzymes is essential for producing the structurally complex and biologically active this compound molecule. nih.gov

Genetic Insights into Biosynthetic Gene Clusters (BGCs)

The biosynthesis of complex fungal polyketides, such as the chlorinated azaphilone this compound, is orchestrated by a series of enzymes encoded by genes typically co-located in biosynthetic gene clusters (BGCs). nih.govfrontiersin.org Understanding these BGCs is fundamental to elucidating the precise steps of a metabolite's formation. Modern genomic and bioinformatic approaches have become pivotal in identifying and characterizing these clusters, offering profound insights into the genetic blueprint for natural product synthesis. rsc.orgnih.gov

Genome mining is a powerful bioinformatic strategy used to identify novel BGCs for secondary metabolites within an organism's genome. mdpi.comfrontiersin.org This "bottom-up" approach leverages the increasing availability of fungal genome sequences to uncover the latent biosynthetic potential of these organisms, including the discovery of BGCs responsible for azaphilone production. frontiersin.orgmdpi.com

The process typically begins with the use of specialized bioinformatics tools, such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), to scan genomic data for the presence of core biosynthetic genes. mdpi.comnih.gov For azaphilones, which are polyketides, the key enzymes are polyketide synthases (PKSs). researchgate.net These tools identify PKS genes based on their conserved sequence domains and then predict the boundaries of the BGC by searching for flanking genes that encode tailoring enzymes commonly found in such clusters, like oxidases, methyltransferases, and transcription factors. nih.gov

In the context of chlorinated azaphilones similar to this compound, genome mining has been successfully applied. For instance, in the fungus Penicillium meliponae, a producer of various sclerotiorin-like metabolites, a putative BGC (the scl cluster) was identified through this reverse approach. nih.gov This demonstrates the utility of genome mining in pinpointing the genetic loci responsible for producing specific classes of azaphilones. nih.gov The identification of these clusters is the crucial first step toward understanding the function of each gene and the corresponding enzyme in the biosynthetic pathway. nih.gov

| Enzyme Type | Abbreviation | Function in Azaphilone Biosynthesis | Role in Genome Mining |

|---|---|---|---|

| Polyketide Synthase | PKS | Synthesizes the initial polyketide backbone from simple acyl-CoA precursors. Both non-reducing (NR-PKS) and highly reducing (HR-PKS) types can be involved. | Core "anchor" enzyme used to identify the location of a potential BGC. |

| Non-Ribosomal Peptide Synthetase | NRPS | Incorporates amino acids; can be involved in hybrid PKS-NRPS pathways. | Another type of core enzyme used to locate BGCs. |

| FAD-dependent Monooxygenase | - | Often involved in oxidative cyclization, crucial for forming the characteristic pyran ring of the azaphilone core. researchgate.net | Identified as a common tailoring enzyme within azaphilone BGCs. |

| Halogenase | - | Incorporates halogen atoms (e.g., chlorine) onto the polyketide scaffold. | A key tailoring enzyme sought when mining for chlorinated metabolites like this compound. |

| Transcription Factor | - | Regulates the expression of other genes within the BGC. | Often found within the BGC boundaries and helps define the cluster's extent. |

Following the identification of a putative BGC through genome mining, gene knockout experiments are a critical next step to functionally validate the role of specific genes. nih.gov This technique provides direct evidence linking a gene or a cluster to the production of a particular metabolite. nih.gov The general strategy involves creating a mutant strain in which a target gene is inactivated or deleted and then comparing the metabolite profile of the mutant to that of the wild-type strain. nih.gov

A significant example that illustrates this process for a closely related chlorinated azaphilone comes from studies on Penicillium meliponae, which produces metabolites like isochromophilone VI. nih.gov In this fungus, researchers targeted and knocked out two core PKS genes within the identified scl cluster: sclA (a highly reducing PKS) and sclI (a non-reducing PKS). nih.gov The resulting mutant strains exhibited a loss of their characteristic orange mycelial pigmentation and, crucially, ceased production of the entire family of sclerotiorin-like metabolites, including isochromophilone VI and sclerotiorin. nih.gov

This outcome confirms that both PKS enzymes are essential for the biosynthesis of this class of chlorinated azaphilones. nih.gov Such studies are invaluable for assigning specific functions to enzymes and confirming the involvement of the entire BGC in the production of the target compounds. nih.govnih.gov

| Target Gene | Predicted Enzyme Function | Phenotype of Knockout Mutant | Conclusion |

|---|---|---|---|

| sclA | Highly Reducing Polyketide Synthase (HR-PKS) | Loss of mycelial pigmentation; termination of sclerotiorin-like metabolite production. nih.gov | Gene is essential for the biosynthesis of the azaphilone core structure. nih.gov |

| sclI | Non-Reducing Polyketide Synthase (NR-PKS) | Loss of mycelial pigmentation; termination of sclerotiorin-like metabolite production. nih.gov | Gene is essential for the biosynthesis of the azaphilone core structure. nih.gov |

The presence of a chlorine atom is a defining structural feature of this compound and many related azaphilone pigments, such as sclerotiorin and chaephilone C. nih.govnih.gov This halogenation is not a spontaneous chemical event but is catalyzed by a specific class of enzymes known as halogenases. nih.govmanchester.ac.uk These enzymes selectively incorporate a halogen atom onto the nascent natural product scaffold, often having a profound effect on the molecule's biological activity. researchgate.netmdpi.com

Nature has evolved several types of halogenating enzymes, which are broadly classified based on their mechanism and required cofactors. nih.govnih.gov The most common types involved in the biosynthesis of fungal and bacterial secondary metabolites are:

Flavin-dependent Halogenases (FDHs): This is a major group of halogenases that utilize a reduced flavin adenine dinucleotide (FADH₂), molecular oxygen, and a halide salt. researchgate.net They generate a highly reactive hypohalous acid (e.g., HOCl) species that is typically retained within the enzyme's active site, allowing for highly regioselective halogenation of the substrate. nih.gov

Haloperoxidases: These enzymes use hydrogen peroxide to oxidize halides (Cl⁻, Br⁻, I⁻) to form hypohalous acid. nih.gov Unlike many FDHs, haloperoxidases often release the reactive halogenating species into the medium, which can lead to less specific halogenation based on the chemical reactivity of the substrate. mdpi.comnih.gov

Non-heme Iron-dependent Halogenases: This class of enzymes utilizes iron, α-ketoglutarate, and O₂ to catalyze halogenation via a radical-based mechanism. mdpi.com

In the biosynthesis of chlorinated azaphilones, an FDH is the most likely candidate for catalyzing the chlorination step. The gene encoding this halogenase would be located within the azaphilone BGC, and its action would represent a key tailoring step in modifying the polyketide backbone to produce the final chlorinated structure. nih.gov The precise timing and regioselectivity of this chlorination are critical for the formation of compounds like this compound.

Compound Index

| Compound Name |

|---|

| 7-deacetylisochromophilone VI |

| Azaterrilone A |

| Chaephilone C |

| Chlorogeumsanol B |

| Geumsanol B |

| This compound |

| Isochromophilone VI |

| Isorotiorin |

| Ochrephilone |

| Sclerotiorin |

Synthetic Approaches and Chemical Derivatization of Isochromophilone V Analogs

Total Synthesis Strategies for Related Azaphilones

Total synthesis provides a versatile pathway to azaphilone scaffolds, allowing for structural modifications that are not accessible through biological production. A common and biomimetic strategy for constructing the core bicyclic structure of azaphilones involves the oxidative dearomatization of highly substituted resorcinol (B1680541) or benzaldehyde (B42025) intermediates. nih.govnih.gov This approach installs significant structural complexity by functionalizing the aromatic ring before creating the core structure. nih.gov

Key methods for this oxidative dearomatization step have historically included reagents like hypervalent iodine compounds or lead tetraacetate [Pb(OAc)₄]. nih.gov While effective for producing racemic mixtures of azaphilones, achieving high levels of enantioselectivity with these chemical oxidants can be challenging. nih.gov

More contemporary strategies have focused on achieving greater control and efficiency. For instance, the synthesis of various azaphilone cores can be achieved through the buffer-mediated cycloisomerization of a vinylogous acid, which is itself prepared from the oxidative dearomatization of an o-alkynylbenzaldehyde derivative. nih.gov Another powerful approach involves the Sonogashira coupling of bromo-benzaldehydes to introduce diversity, followed by oxidative dearomatization and cycloisomerization to yield the azaphilone core. nih.gov The total synthesis of the pyridine-containing azaphilone, acremolactone B, was accomplished on a gram scale using an aza-6π electrocyclization–aromatization strategy to build the complex pyridine (B92270) ring. researchgate.net

Enantioselective total syntheses have also been reported. The synthesis of (−)-mitorubrin was achieved with 97% enantiomeric excess (ee) using a copper-oxo-(−)-sparteine dearomatization method. nih.gov This highlights the progress in developing stereocontrolled total synthesis routes for complex azaphilone natural products.

Semi-Synthetic Derivatization from Precursor Compounds (e.g., Sclerotiorin)

Semi-synthesis is a powerful strategy that leverages abundant, naturally occurring molecules as starting materials for chemical modification. eupati.eu This process involves extracting and purifying a precursor compound, which is then chemically altered to produce novel derivatives. eupati.eu For azaphilones, sclerotiorin (B1681566), a chlorinated fungal metabolite, is a common precursor for generating analogs, including those of isochromophilone. jst.go.jpresearchgate.netnih.gov The goal is often to simplify the structure, improve biological activity, or explore structure-activity relationships (SAR). researchgate.netsci-hub.box For example, derivatives of sclerotiorin have been synthesized to create novel fungicides with improved activity against various phytopathogenic species. researchgate.netnih.gov

The Wittig reaction is a cornerstone of organic synthesis used to convert aldehydes and ketones into alkenes by reacting them with a phosphorus ylide. chemistrysteps.comudel.edu This reaction is particularly valuable in the semi-synthesis of azaphilone analogs. Research has demonstrated the successful synthesis of several isochromophilone analogues from the precursor sclerotiorin (1) specifically through the use of Wittig reactions. jst.go.jp This method allows for the modification of side chains attached to the azaphilone core, enabling the creation of a library of derivatives for biological screening. jst.go.jp The reaction mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, forming a four-membered ring intermediate called an oxaphosphetane, which then decomposes to yield the final alkene and triphenylphosphine (B44618) oxide. chemistrysteps.comorganic-chemistry.org

The aldol (B89426) reaction is another fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the reaction of an enolate with a carbonyl compound to form a β-hydroxy ketone or aldehyde. numberanalytics.comlibretexts.org This initial product can then be dehydrated to form an α,β-unsaturated carbonyl compound in what is known as an aldol condensation. pressbooks.pub This reaction has been explicitly used alongside the Wittig reaction in the semi-synthesis of isochromophilone analogues starting from sclerotiorin (1). jst.go.jp The reaction is also relevant in the biosynthesis of some azaphilones, where an intramolecular Knoevenagel aldol condensation can occur. rsc.org By carefully controlling the reaction conditions, crossed aldol reactions can be directed to produce a single desired product, making it a useful tool for modifying the complex scaffolds of natural products. pressbooks.pub

Chemo-Enzymatic Synthesis for Stereocontrol and Diversity

Chemo-enzymatic synthesis merges the advantages of biocatalysis with traditional organic chemistry to achieve high efficiency and selectivity. umich.edu Enzymes offer remarkable stereocontrol, which is often difficult to achieve with conventional chemical reagents. tum.de This approach has been successfully applied to the synthesis of azaphilones to control the stereochemistry of the final products.

A key strategy involves the use of flavin-dependent monooxygenases (FDMOs) for the oxidative dearomatization of resorcinol intermediates, a critical step in forming the bicyclic core. umich.edu By selecting specific enzymes, chemists can control the site- and stereoselectivity of this transformation. For example, the enzymes AzaH and AfoD have been identified as complementary biocatalysts that can produce different stereoisomers from a common precursor. nih.gov This stereodivergent approach has enabled the first total syntheses of several azaphilone natural products, including trichoflectin (B1237355), deflectin-1a, and lunatoic acid A. nih.govnih.gov The use of these enzymatic methods provided material with high enantiomeric purity, which was crucial for correcting the previously misassigned absolute configurations of trichoflectin and deflectin-1a. nih.govresearchgate.net This highlights the power of chemo-enzymatic synthesis for accessing specific isomers and achieving structural diversity. nih.gov

Development of Novel Analogs for Enhanced Biological Activity

A primary driver for synthesizing novel azaphilone analogs is the pursuit of enhanced or new biological activities. nih.gov Research efforts focus on creating libraries of related compounds to screen for improved potency and a broader spectrum of action. nih.gov

Significant work has been done to develop sclerotiorin analogues as potential fungicides. researchgate.netnih.gov By modifying the substituents at the C-3 and C-5 positions of the sclerotiorin framework, researchers have created simpler analogs with a broad spectrum of fungicidal activity. nih.gov For instance, replacing the complex diene side chain with various phenyl or heteroaromatic groups has led to the discovery of lead compounds for further optimization. researchgate.netnih.gov

Other studies have focused on enhancing the cytotoxic properties of azaphilones for potential use as anticancer agents. The marine fungus Chaetomium globosum has been a source of novel chlorinated and nitrogenated azaphilones. frontiersin.org Recently discovered analogs, N-butyl-2-aza-2-deoxychaetoviridin A and N-hexyl-2-aza-2-deoxychaetoviridin A, demonstrated significant cytotoxicity against the A549 lung cancer cell line, with IC₅₀ values of 13.6 μM and 17.5 μM, respectively. frontiersin.org These compounds also showed a dose-dependent inhibition of cancer cell migration, identifying them as promising candidates for further development. frontiersin.org

Table 1: Examples of Synthesized Azaphilone Analogs and Their Reported Activities

| Analog/Precursor | Synthetic Method | Key Reactions | Reported Biological Activity | Reference |

|---|---|---|---|---|

| Isochromophilone Analogs | Semi-synthesis | Wittig Reaction, Aldol Condensation | Inhibitory activity against gp120-CD4 binding | jst.go.jp |

| Sclerotiorin Analogs | Total Synthesis | Sonogashira Coupling, Cycloisomerization | Broad-spectrum fungicidal activity | researchgate.netnih.gov |

| (S)-trichoflectin | Chemo-enzymatic Synthesis | Enzymatic (AzaH) Oxidative Dearomatization | Antimicrobial, DHN-melanin biosynthesis inhibition | nih.gov |

| N-butyl-2-aza-2-deoxychaetoviridin A | Isolation from natural source | - | Cytotoxic against A549 cancer cells (IC₅₀ = 13.6 μM) | frontiersin.org |

| N-hexyl-2-aza-2-deoxychaetoviridin A | Isolation from natural source | - | Cytotoxic against A549 cancer cells (IC₅₀ = 17.5 μM) | frontiersin.org |

Advanced Spectroscopic and Spectrometric Characterization Methodologies for Isochromophilone V

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, chemists can piece together the connectivity of atoms within the molecular structure.

The structural elucidation of isochromophilone-type compounds is heavily reliant on a combination of NMR experiments. frontiersin.org The ¹H NMR spectrum reveals the chemical environment and multiplicity of all hydrogen atoms, while the ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

To establish the precise connectivity, 2D NMR techniques are crucial. Correlation Spectroscopy (COSY) experiments identify protons that are coupled to each other, typically on adjacent carbons, allowing for the mapping of ¹H-¹H spin systems within the molecule. core.ac.uk The Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount, as it shows correlations between protons and carbons that are separated by two or three bonds. core.ac.uk This long-range connectivity information is vital for connecting the various spin systems and assembling the complete carbon skeleton, including the placement of quaternary carbons and heteroatoms. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates protons with their directly attached carbons, confirming the C-H one-bond connections.

While the complete NMR dataset for Isochromophilone V is not detailed in the reviewed literature, the data for the closely related analogue, Isochromophilone IV, isolated from Penicillium sclerotiorum, serves as a representative example of the information obtained. frontiersin.org The analysis of its ¹H and ¹³C NMR data, supported by COSY and HMBC correlations, was essential for its structural assignment. frontiersin.orgnih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Isochromophilone IV (Data presented for a closely related analogue to illustrate typical chemical shifts)

| Position | ¹³C (ppm) | ¹H (ppm, multiplicity, J in Hz) |

| 1 | 148.9 | 8.00, s |

| 3 | 108.9 | 6.46, s |

| 4 | 160.0 | - |

| 4a | 102.5 | - |

| 5 | 158.8 | - |

| 6 | 185.0 | - |

| 7 | 84.1 | 5.00, d, 10.2 |

| 8 | 44.9 | 3.45, m |

| 8a | 47.9 | 3.30, d, 4.5 |

| 9 | 131.2 | 5.85, dd, 15.2, 8.9 |

| 10 | 129.5 | 5.58, m |

| 11 | 138.1 | 6.05, d, 10.8 |

| 12 | 34.5 | 2.25, m |

| 13 | 68.0 | 4.05, m |

| 14 | 20.1 | 1.05, d, 6.8 |

| 15 | 12.5 | 0.90, t, 7.4 |

| 16-CH₃ | 18.0 | 1.75, s |

| 17-CH₃ | 12.1 | 1.01, d, 6.5 |

| 18-CH₃ | 25.9 | 1.50, s |

Mass Spectrometry (MS) Applications in Structure Determination

Mass spectrometry is a critical analytical technique that provides information about the mass, and therefore the molecular weight and elemental formula, of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is routinely used to determine the precise molecular formula of a natural product. frontiersin.org This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, allowing for the calculation of an unambiguous elemental composition. For example, the molecular formula of Isochromophilone IV was established as C₂₁H₂₇O₅Cl based on its HRESIMS data, which showed a protonated molecular ion [M+H]⁺ at m/z 395.1627 (calculated for C₂₁H₂₇O₅Cl, 395.1620). frontiersin.org Similarly, the formula for Isochromophilone X was determined to be C₂₇H₃₃NClO₇ from an [M+H]⁺ ion at m/z 518.1940. nih.gov This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to gain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.orgwikipedia.org In an MS/MS experiment, an ion of interest (e.g., the [M+H]⁺ ion of this compound) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragments are mass-analyzed. nih.gov

The fragmentation pattern provides valuable clues about the molecule's structure. Weaker bonds are more likely to break, and stable fragments are more likely to be observed. For azaphilones like this compound, characteristic fragmentation pathways often involve cleavages in the polyketide side chain and losses of small neutral molecules like water (H₂O) and carbon monoxide (CO) from the isochromenone core. Analyzing these fragmentation patterns helps to confirm the proposed structure derived from NMR data and can be used to differentiate between isomers. mdpi.com

Chiroptical Methods for Absolute Configuration Determination

While NMR and MS can define the constitution and relative stereochemistry of a molecule, they typically cannot determine its absolute configuration. Chiroptical methods are required to assign the three-dimensional arrangement of atoms at stereogenic centers. nih.gov

Electronic Circular Dichroism (ECD) spectroscopy is a form of UV-Vis spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. encyclopedia.pub The resulting ECD spectrum, with its characteristic positive and negative peaks known as Cotton effects, is highly sensitive to the absolute configuration of the molecule's chromophores and nearby stereocenters. nih.gov

For the isochromophilone family of compounds, the absolute configuration at the C-7 stereocenter can often be deduced by the sign of the Cotton effect observed around 390 nm. nih.gov The experimental ECD spectrum is typically compared with spectra of known compounds or with spectra predicted by quantum-chemical calculations to make a definitive assignment. nih.gov For instance, the absolute configuration of Isochromophilone IV was assigned by comparing its experimental ECD spectrum (λₘₐₓ (Δε) 257 (−5.03), 285 (+1.04), 325 (+0.32), 383 (−7.82) nm) with those of known analogues. frontiersin.orgnih.gov This comparative approach is a cornerstone in the stereochemical elucidation of new members of the azaphilone class.

Chromatographic Techniques for Separation and Analysis

The isolation and analysis of specific natural products like this compound from complex fungal extracts rely on a suite of advanced chromatographic techniques. These methods are essential for separating the target compound from a multitude of other structurally similar metabolites, which is a prerequisite for accurate characterization.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique used to separate, identify, and quantify individual components within a mixture. wikipedia.orgopenaccessjournals.com It operates by pumping a liquid solvent mixture (the mobile phase) containing the sample through a column filled with a solid adsorbent material (the stationary phase). wikipedia.org Each component in the sample interacts slightly differently with the stationary phase, causing them to elute at different times (retention times), which allows for their separation. wikipedia.org

In the context of azaphilone analysis, reversed-phase HPLC (RP-HPLC) is commonly employed. This method uses a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). frontiersin.org This versatility makes HPLC an indispensable tool for assessing the purity of isolated compounds and for quantifying specific metabolites in crude extracts. openaccessjournals.com While specific operational parameters for this compound are not detailed in the provided research, the conditions used for closely related azaphilones illustrate the typical methodologies.

Table 1: Illustrative HPLC Conditions for Azaphilone Analysis This table presents examples of HPLC conditions used for the analysis of various azaphilone compounds, demonstrating common methodologies in the field.

| Compound(s) Analyzed | Column Type | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Helicusin E, Isochromophilone X, Isochromophilone XI | Phenomenex Gemini C18 | Gradient: Acetonitrile (ACN) and Water | Diode-Array Detector (DAD) | mdpi.com |

Semi-Preparative and Preparative HPLC

While analytical HPLC focuses on identification and quantification, semi-preparative and preparative HPLC are scaling-up techniques designed for the primary goal of isolating and purifying specific compounds in larger quantities for further study, such as for NMR analysis. frontiersin.orgmz-at.de These methods utilize columns with larger internal diameters and can handle higher flow rates and larger injection volumes compared to their analytical counterparts. chromforum.org

The process often involves an initial fractionation of the crude extract using other chromatographic methods, followed by semi-preparative HPLC to purify the target compounds from these less complex fractions. frontiersin.orgnih.gov This multi-step approach is crucial for obtaining compounds like azaphilones at a purity level greater than 95%, which is often required for unambiguous structural elucidation. frontiersin.org

Table 2: Examples of Semi-Preparative HPLC for Azaphilone Isolation This table details specific conditions from research where semi-preparative HPLC was successfully used to isolate various azaphilone compounds.

| Isolated Compound(s) | Column | Mobile Phase System | Flow Rate | Reference |

|---|---|---|---|---|

| Isochromophilone H (1) | Waters X-Bridge C18 (5 μm, 10 × 250 mm) | Isocratic: 70% Acetonitrile in H₂O | 2 mL/min | nih.gov |

| Sclerotiorin (B1681566) B (3), Ochlephilone (4) | Waters X-Bridge C18 (5 μm, 10 × 250 mm) | Isocratic: 60% Acetonitrile in H₂O | 2 mL/min | nih.gov |

| Isochromophilone I (7) | Waters X-Bridge C18 (5 μm, 10 × 250 mm) | Isocratic: 75% MeOH in H₂O with 0.1% TFA | 2 mL/min | frontiersin.org |

Other Chromatographic Approaches (e.g., Sephadex LH-20)

Before the final purification by HPLC, crude and semi-purified extracts are often subjected to other chromatographic techniques to simplify the mixture. Column chromatography over Sephadex LH-20 is a widely used intermediate purification step in the isolation of azaphilones. frontiersin.orgnih.govsci-hub.se

Sephadex LH-20 is a size-exclusion resin made from hydroxypropylated, cross-linked dextran, which gives it both hydrophilic and lipophilic properties. cytivalifesciences.comcytivalifesciences.com This dual nature allows it to be used with a variety of organic solvents and makes it highly effective for the molecular sizing of natural products. cytivalifesciences.com In practice, it is used to separate compounds based on their size and polarity, effectively removing pigments, lipids, and other interfering substances from the extract. frontiersin.orgcytivalifesciences.com This pre-purification step is critical as it reduces the complexity of the sample, thereby improving the resolution and efficiency of the subsequent semi-preparative HPLC purification. frontiersin.orgnih.gov For instance, fractions from a primary separation on silica (B1680970) gel are often passed through a Sephadex LH-20 column using solvents like a dichloromethane-methanol mixture before being subjected to final HPLC purification. frontiersin.orgsci-hub.se

Integration of Metabolomics and Molecular Networking for Azaphilone Identification

Modern approaches to natural product discovery increasingly integrate metabolomics with computational tools like molecular networking to accelerate the identification of known compounds and discover new ones. researchgate.netnih.gov This strategy is particularly effective for large and diverse chemical families like the azaphilones. scielo.br

The workflow begins with a metabolomic analysis, where crude extracts from fungal cultures are analyzed using Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS). researchgate.netresearchgate.net This provides a comprehensive snapshot of the metabolites produced by the organism. The resulting MS/MS data, which contains fragmentation patterns for thousands of molecules in the extract, is then uploaded to a platform such as the Global Natural Products Social (GNPS) molecular networking webserver. frontiersin.org

The GNPS platform organizes the data by clustering molecules with similar MS/MS fragmentation patterns into a molecular network. nih.govfrontiersin.org In this network, each node represents a unique molecule, and the edges connecting them signify structural similarity. This allows researchers to visualize the entire "chemical family" of azaphilones produced by a fungus. researchgate.net By comparing the fragmentation patterns of unknown nodes to those in spectral libraries or to previously isolated and characterized "seed" molecules, researchers can rapidly annotate or "dereplicate" the known azaphilones in an extract without having to isolate each one individually. nih.govscielo.br This approach has been successfully used to characterize the chemical diversity of azaphilones from various Penicillium species, facilitating the identification of dozens of analogues in a single analysis and highlighting potentially novel, uncharacterized compounds for targeted isolation. researchgate.netnih.gov

Mechanistic Investigations into the Biological Activities of Isochromophilone V

Anti-HIV Activities and gp120-CD4 Binding Inhibition

Isochromophilone V is a member of the azaphilone class of fungal metabolites, which have demonstrated a variety of biological activities, including anti-HIV properties. alliedacademies.org The primary mechanism of this anti-HIV activity is the inhibition of the binding between the viral envelope glycoprotein (B1211001) gp120 and the CD4 receptor on target T-cells. capes.gov.brnih.gov This interaction is a critical first step in the entry of the HIV-1 virus into host cells. nih.govnih.gov

While this compound itself has shown weaker inhibitory activity against gp120-CD4 binding compared to some of its structural analogs like Isochromophilone I and II, its activity is still significant. alliedacademies.org The half-maximal inhibitory concentration (IC50) for this compound in a gp120-CD4 binding assay has been reported to be 96 µM. alliedacademies.org

Molecular Basis of HIV-1 Entry Inhibition

The entry of HIV-1 into a host cell is a multi-step process initiated by the attachment of the viral surface glycoprotein gp120 to the CD4 receptor on the host cell. nih.govmdpi.com This binding event triggers conformational changes in gp120, which then allows it to interact with a coreceptor, typically CCR5 or CXCR4. nih.govplos.org This dual-receptor engagement facilitates further conformational changes in the transmembrane glycoprotein gp41, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral core into the cytoplasm. nih.gov

This compound and related azaphilones act as entry inhibitors by directly interfering with the initial gp120-CD4 binding step. capes.gov.brnih.gov By binding to gp120, these small molecules can prevent the glycoprotein from attaching to the CD4 receptor, thereby blocking the entire cascade of events required for viral entry. researchgate.net This mechanism is distinct from other classes of anti-HIV drugs that target later stages of the viral life cycle, such as reverse transcriptase or protease inhibitors.

Enzyme Inhibitory Activities

Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibition

This compound has been identified as an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an intracellular enzyme that plays a crucial role in cellular cholesterol metabolism. kitasato-u.ac.jpnih.gov The IC50 value for this compound against ACAT activity has been determined to be 50 µM in an enzyme assay using rat liver microsomes. nih.gov

ACAT is responsible for the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets within the cell. nih.gov There are two isoforms of this enzyme, ACAT1 and ACAT2, which are located in the endoplasmic reticulum. explorationpub.com

Implications for Cholesterol Metabolism Research

The inhibition of ACAT by compounds like this compound has significant implications for research into cholesterol metabolism and related diseases. By blocking ACAT, the accumulation of cholesteryl esters within cells is reduced. nih.gov This can lead to an increase in free cholesterol levels, which in turn can stimulate various cellular pathways. For instance, ACAT inhibition has been shown to promote the efflux of cholesterol from macrophages and can influence the expression of genes involved in bile acid synthesis. nih.gov

Given the role of cholesterol in various cellular processes and pathologies, including atherosclerosis and neurodegenerative diseases, ACAT inhibitors are valuable tools for studying these conditions. explorationpub.complos.org

Diacylglycerol Acyltransferase (DGAT) Inhibition

In addition to its effects on cholesterol metabolism, this compound and its analogs, specifically Isochromophilones VII and VIII, have been shown to inhibit Diacylglycerol Acyltransferase (DGAT). kitasato-u.ac.jp DGAT is a key enzyme in the synthesis of triglycerides, catalyzing the final step in this pathway. nih.govnih.gov

SH2 Domain Antagonism (Grb2-Shc Interaction)

Research has shown that related azaphilones, such as Isochromophilone IV and Sclerotiorin (B1681566), isolated from Penicillium multicolor, can act as antagonists of the SH2 domain. jmb.or.krresearchgate.net Specifically, they inhibit the interaction between the Growth factor receptor-bound protein 2 (Grb2) and the Src homology and collagen protein (Shc). jmb.or.kr This interaction is a critical step in the Ras signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis. jmb.or.kr

Grb2 is an adaptor protein containing one SH2 domain and two SH3 domains. The SH2 domain binds to phosphotyrosine residues on activated receptor tyrosine kinases or other adaptor proteins like Shc. jmb.or.krresearchgate.net By blocking this binding, compounds like Isochromophilone IV can interfere with the downstream signaling cascade. jmb.or.kr The IC50 value for Isochromophilone IV in inhibiting the Grb2-Shc interaction was found to be 48 µM. jmb.or.krresearchgate.net While direct data for this compound on this specific interaction is not as readily available, the activity of its close structural analogs suggests a potential for similar mechanisms within this class of compounds. mdpi.com

Data Tables

Table 1: Inhibitory Activities of this compound and Related Compounds

| Compound | Biological Target | IC50 (µM) | Source |

|---|---|---|---|

| This compound | gp120-CD4 Binding | 96 | alliedacademies.org |

| This compound | ACAT | 50 | nih.gov |

| Isochromophilone I | gp120-CD4 Binding | 6.6 | alliedacademies.org |

| Isochromophilone II | gp120-CD4 Binding | 3.9 | alliedacademies.org |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Isochromophilone I |

| Isochromophilone II |

| Isochromophilone IV |

| Isochromophilone VI |

| Isochromophilone VII |

| Isochromophilone VIII |

| Sclerotiorin |

| Growth factor receptor-bound protein 2 (Grb2) |

Relevance to Ras Signaling Pathways

The Ras signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival; its aberrant activation is a hallmark of many cancers. jmb.or.krkoreascience.kr Consequently, targeting components of this pathway is a significant strategy in antitumor drug development. jmb.or.krresearchgate.net While direct studies on this compound's effect on Ras signaling are limited, research into related azaphilone compounds provides insight into potential mechanisms. Sclerotiorin and isochromophilone IV, isolated from Penicillium multicolor, have been identified as inhibitors of the interaction between the Growth factor receptor-bound protein 2 (Grb2) and the Son of sevenless homolog (Shc) protein. jmb.or.krresearchgate.net

Grb2 is an essential adaptor protein within the Ras pathway, linking activated receptor tyrosine kinases to downstream signaling effectors. jmb.or.krresearchgate.net It contains one SH2 domain that binds to phosphotyrosine motifs on proteins like Shc. jmb.or.krresearchgate.net This Grb2-Shc binding is a crucial step for the activation of Ras. jmb.or.kr By disrupting this interaction, the oncogenic Ras signal can be blocked. jmb.or.krresearchgate.netresearchgate.net In vitro studies have demonstrated that sclerotiorin and isochromophilone IV inhibit the binding of the Grb2-SH2 domain to a Shc-derived phosphopeptide in a dose-dependent manner. jmb.or.kr These findings establish certain azaphilones as the first non-peptidic inhibitors of the Grb2-SH2 domain discovered from a natural source, suggesting a potential mechanism for antitumor activity relevant to the class of compounds to which this compound belongs. jmb.or.kr

Table 1: Inhibitory Effects of Related Azaphilones on Grb2-Shc Interaction

| Compound | IC₅₀ (µM) | Source Organism | Reference |

|---|---|---|---|

| Sclerotiorin | 22 | Penicillium multicolor F1753 | jmb.or.kr |

Farnesyltransferase (PFTase) Inhibition (for related azaphilones)

The post-translational modification of the Ras protein is essential for its function, particularly its localization to the plasma membrane where it engages in signal transduction. wikipedia.org One of the initial and critical steps in this process is farnesylation, a type of prenylation catalyzed by the enzyme protein farnesyltransferase (PFTase). wikipedia.orgalliedacademies.org PFTase transfers a 15-carbon farnesyl pyrophosphate group to a cysteine residue near the C-terminus of the Ras protein. wikipedia.orgucsf.edu Inhibition of this enzyme prevents Ras from anchoring to the cell membrane, thereby blocking its signaling capabilities and offering a therapeutic window for cancers driven by Ras mutations. wikipedia.orgalliedacademies.org

Farnesyltransferase inhibitors (FTIs) are a class of drugs designed to target this enzymatic step. wikipedia.org Within the azaphilone family, the compound sclerotiorin has been identified as an inhibitor of PFTase. alliedacademies.org This activity is significant as it directly implicates a related azaphilone in the disruption of the initial step of the Ras signaling cascade, a key pathway in many colon cancers. alliedacademies.org The inhibition of Ras by compounds like sclerotiorin has been linked to the induction of time- and dose-dependent caspase-mediated apoptosis in cells. alliedacademies.org

15-Lipoxygenase (15-LOX) Inhibition (for related azaphilones)

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce hydroperoxides. nih.govnih.gov The products of these reactions, including leukotrienes, are involved in various physiological and pathological processes, particularly inflammation. nih.gov The 15-lipoxygenase (15-LOX) enzyme, specifically, has been implicated in inflammatory disorders and certain cancers, making it a valuable therapeutic target. nih.govnih.govalliedacademies.org

Several natural products from microbial sources are known to inhibit 15-LOX. nih.govalliedacademies.org Among the azaphilone class of compounds, the fungal pigment (+)-sclerotiorin has been identified as an inhibitor of lipoxygenase-1, also known as 15-LOX. nih.govalliedacademies.org Further studies involving semisynthetic azaphilone analogs have explored the structure-activity relationship for 15-LOX inhibition, revealing that several compounds exhibit potency in the low micromolar range. nih.gov Research suggests that the ketone at the C-8 position of the azaphilone core may be an important structural feature for activity against lipoxygenase targets. nih.gov

Cholesteryl Ester Transfer Protein (CETP) Inhibition (for related azaphilones)

Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins in the blood. nih.gov Inhibition of CETP is a therapeutic strategy aimed at raising high-density lipoprotein (HDL) cholesterol levels. A study evaluating a series of thirteen fungal azaphilones demonstrated that certain members of this class possess CETP inhibitory activity. nih.govkitasato-u.ac.jp

The most potent inhibitor identified in the study was chaetoviridin B, with a half-maximal inhibitory concentration (IC₅₀) of less than 6.2 µM. nih.govkitasato-u.ac.jp Sclerotiorin also showed significant activity, followed by other azaphilones with moderate inhibitory effects. nih.gov Analysis of the structure-activity relationship indicated that the presence of an electrophilic ketone or enone group at both the C-6 and C-8 positions of the isochromane-like ring is a critical feature for eliciting CETP inhibitory activity. nih.govresearchgate.net The proposed mechanism suggests that the azaphilone may react with a primary amine of an amino acid, such as lysine, within the protein to form a covalent bond. nih.gov

Table 2: Inhibitory Effects of Related Azaphilones on CETP Activity

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| Chaetoviridin B | < 6.2 | nih.govkitasato-u.ac.jp |

| Sclerotiorin | 19.4 | nih.govkitasato-u.ac.jp |

| Chaetoviridin A | ~30-40 | nih.gov |

| Rotiorin | ~30-40 | nih.gov |

Cytotoxic and Antitumor Mechanisms (Excluding Clinical Trials)

Activity against Specific Cancer Cell Lines (e.g., B-16)

This compound, isolated from the fungus Penicillium multicolor, has demonstrated cytotoxic activity against the B-16 murine melanoma cell line. mdpi.com The B-16 cell line is a widely used model in cancer research to evaluate the antitumor potential of chemical compounds. researchgate.netmdpi.com In addition to the specific activity of this compound, other related azaphilones have shown potent anti-proliferative effects against a range of cancer cells. alliedacademies.org For example, sclerotiorin has been tested against various human cancer cell lines, displaying significant cytotoxicity. alliedacademies.org

Table 3: Cytotoxic Activity of this compound and a Related Azaphilone

| Compound | Cell Line | Cell Line Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| This compound | B-16 | Murine Melanoma | Not specified | mdpi.com |

| Sclerotiorin | ACHN | Human Renal Cancer | 0.63 ± 0.08 | alliedacademies.org |

| Sclerotiorin | Panc-1 | Human Pancreatic Cancer | 0.63 - 2.1 (range) | alliedacademies.org |

| Sclerotiorin | Calu-1 | Human Lung Cancer | 0.63 - 2.1 (range) | alliedacademies.org |

| Sclerotiorin | HCT-116 | Human Colon Cancer | 0.63 - 2.1 (range) | alliedacademies.org |

Cellular Pathways Affected (e.g., Apoptosis Induction via BAX, Caspase-3, BCL-2 Downregulation for related azaphilones)

The cytotoxic effects of azaphilones are often mediated through the induction of apoptosis, or programmed cell death. alliedacademies.orgalliedacademies.org A key regulatory hub for apoptosis is the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bcl-2-associated X protein, BAX) and anti-apoptotic (e.g., Bcl-2) members. mdpi.commdpi.com The ratio of these proteins determines the cell's fate by controlling the permeability of the mitochondrial membrane. mdpi.comdovepress.com

Research on related azaphilones, such as sclerotiorin, has shown that they can modulate this pathway to induce apoptosis in cancer cells. alliedacademies.orgalliedacademies.org These compounds have been found to activate the pro-apoptotic protein BAX and downregulate the anti-apoptotic protein BCL-2. alliedacademies.orgalliedacademies.org This shift in the BAX/BCL-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. mdpi.comdovepress.com This event triggers the formation of the apoptosome and initiates a caspase cascade, culminating in the activation of executioner caspases like caspase-3. mdpi.commdpi.com Activated (cleaved) caspase-3 then orchestrates the dismantling of the cell, leading to apoptotic cell death. alliedacademies.orgdovepress.com Therefore, the antitumor activity of certain azaphilones is linked to their ability to engage the intrinsic mitochondrial pathway of apoptosis by altering the expression of key regulatory proteins like BAX, BCL-2, and caspase-3. alliedacademies.orgalliedacademies.org

Antimicrobial Mechanisms

The antimicrobial properties of this compound and its related compounds encompass a range of activities against bacteria, fungi, and viruses. The mechanisms underlying these effects are a subject of ongoing research, revealing how these molecules interact with microbial targets at a cellular and molecular level.

While specific mechanistic data on the antibacterial action of this compound is not extensively detailed in current literature, studies on closely related compounds, such as Isochromophilone VI isolated from Penicillium sclerotiorum, provide insight into the potential antibacterial capabilities of this structural class. scielo.brresearchgate.net The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible in vitro growth of a microorganism. wikipedia.orgidexx.com

Research on Isochromophilone VI demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.net In disc diffusion assays, Isochromophilone VI created an inhibition zone against Staphylococcus aureus. scielo.brresearchgate.net Further quantitative tests determined the MIC for Isochromophilone VI, revealing a more pronounced effect against Streptococcus pyogenes and Salmonella typhimurium compared to other tested compounds like pencolide (B12716828) and sclerotiorin. scielo.br The activity against S. aureus and Escherichia coli was also recorded. researchgate.net The type of antimicrobial action was further classified as either bacteriostatic (inhibiting growth) or bactericidal (killing bacteria), with Isochromophilone VI showing bactericidal effects against S. pyogenes and S. typhimurium. scielo.br

Table 1: Antibacterial Activity of Isochromophilone VI This interactive table summarizes the Minimum Inhibitory Concentration (MIC) and the nature of the antimicrobial effect of Isochromophilone VI against various bacterial strains.

| Pathogen | Strain | MIC (µg) | Antimicrobial Activity |

|---|---|---|---|

| Streptococcus pyogenes | ATCC 19615 | 1 | Bactericidal |

| Staphylococcus aureus | ATCC 29213 | 4 | Bacteriostatic |

| Salmonella typhimurium | ATCC 14028 | 1 | Bactericidal |

| Escherichia coli | - | 4 | Bacteriostatic |

Similar to the antibacterial data, specific studies on this compound's antifungal mechanisms are limited. However, its analogue, Isochromophilone VI, has been shown to possess fungicidal activity against the opportunistic yeast Candida albicans. scielo.brresearchgate.net The activity against this clinically relevant fungus is significant due to the challenges often associated with recurrent candidiasis infections. scielo.br

The general mechanisms by which natural products exert antifungal effects often involve disruption of cellular integrity. nih.govnih.gov These can include interference with the synthesis of essential cell components, damage to the cell membrane or cell wall, and induction of reactive oxygen species that harm mitochondria and other organelles. nih.govnih.gov For Isochromophilone VI, a fungicidal effect was observed against C. albicans, with a determined MIC value. scielo.brresearchgate.net

Table 2: Antifungal Activity of Isochromophilone VI This interactive table displays the Minimum Inhibitory Concentration (MIC) and observed effect of Isochromophilone VI against Candida albicans.

| Pathogen | Strain | MIC (µg) | Antimicrobial Activity |

|---|---|---|---|

| Candida albicans | ATCC 18804 | 4 | Fungicidal |

Research has identified this compound as an inhibitor of a critical process in the lifecycle of the Human Immunodeficiency Virus (HIV). alliedacademies.org Specifically, it has been shown to interfere with the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on host cells. alliedacademies.orgnih.gov This binding is the initial step required for the virus to enter and infect host immune cells. nih.gov By inhibiting this interaction, this compound demonstrates potential as a viral entry inhibitor.

In a comparative study of various azaphilones, this compound exhibited a half-maximal inhibitory concentration (IC50) of 96 µM in the gp120-CD4 binding assay. alliedacademies.org While its activity was weaker than that of other analogues like Isochromophilone I and II, it nonetheless confirms its role as a bioactive antiviral compound. alliedacademies.org

Table 3: Inhibitory Activity of Isochromophilones against gp120-CD4 Binding This interactive table compares the half-maximal inhibitory concentration (IC50) of this compound and related compounds in preventing the binding of HIV's gp120 protein to the CD4 receptor.

| Compound | IC50 (µM) |

|---|---|

| Isochromophilone I | 6.6 |

| Isochromophilone II | 3.9 |

| Isochromophilone IV | 48 |

| This compound | 96 |

| Ochriphilone | 114 |

Anti-inflammatory Mechanisms (for related azaphilones)

The azaphilone class of compounds is well-documented for its significant anti-inflammatory properties. encyclopedia.pubnih.gov Mechanistic studies reveal that these molecules can modulate key inflammatory pathways and mediators, thereby reducing the inflammatory response.

A primary mechanism of anti-inflammatory action for many azaphilones is the suppression of pro-inflammatory mediators in activated immune cells, such as macrophages. researchgate.netresearchgate.net In laboratory models using lipopolysaccharide (LPS) to stimulate an inflammatory response in RAW 264.7 macrophage cells, various azaphilone derivatives have been shown to significantly inhibit the production of nitric oxide (NO). researchgate.netresearchgate.netnih.gov

This reduction in NO is often linked to the downregulation of the enzyme responsible for its production during inflammation, inducible nitric oxide synthase (iNOS). researchgate.netnih.gov Furthermore, these compounds have been found to decrease the messenger RNA (mRNA) expression levels of other key pro-inflammatory molecules, including cyclooxygenase-2 (COX-2), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). researchgate.netresearchgate.netnih.govmdpi.com By inhibiting these mediators, azaphilones effectively dampen the inflammatory cascade. semanticscholar.org

The anti-inflammatory effects of azaphilones are rooted in their ability to interfere with critical intracellular signaling pathways that regulate the expression of inflammatory genes. One such crucial pathway is the Phosphoinositide 3-kinase (PI3K)/Akt pathway. researchgate.netresearchgate.net

Studies on certain azaphilones isolated from Penicillium sclerotiorum have demonstrated that their anti-inflammatory activity involves the inhibition of this pathway. researchgate.netmdpi.com Treatment with these compounds was found to prevent the phosphorylation of key signaling proteins, including PI3K, 3-phosphoinositide-dependent protein kinase-1 (PDK1), and Akt (also known as protein kinase B). researchgate.netresearchgate.net The activation of Akt normally leads to the phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK-3β). frontiersin.orgmedchemexpress.com By inhibiting the phosphorylation of Akt, the azaphilone compound also prevented the subsequent phosphorylation of GSK-3β. researchgate.netresearchgate.net This cascade of inhibition ultimately prevents the translocation of the nuclear factor-kappa B (NF-κB) into the nucleus, a pivotal step required to transcribe the genes for many pro-inflammatory mediators. researchgate.netmdpi.com

Phytotoxic Effects and Herbicide Potential

The azaphilone class of compounds, to which this compound belongs, has been noted for demonstrating phytotoxic effects, suggesting potential applications as bioherbicides. smolecule.com However, a detailed review of the scientific literature did not yield specific studies focused on the phytotoxic or herbicidal potential of this compound itself.

Specific research data detailing the inhibitory effects of this compound on the growth of plant radicles and plumules were not identified in the reviewed literature. While studies have been conducted on the phytotoxicity of other isochromophilone analogs, demonstrating their impact on weed growth, equivalent quantitative data (such as EC₅₀ values) for this compound are not presently available.

Other Reported Biological Activities (e.g., Antileishmanial, Hypoxia-protective, Antifouling)

Investigations into the broader biological profile of this compound have revealed several activities, although specific data for some of the exemplary functions are limited.